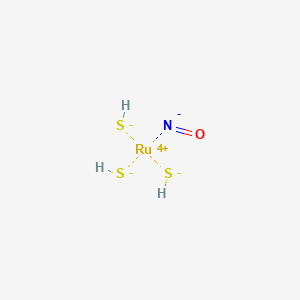
Trimercaptonitrosylruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimercaptonitrosylruthenium is a coordination compound consisting of ruthenium, nitrosyl, and mercapto groups. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitrosyl group (NO) and three mercapto groups (SH) coordinated to the ruthenium center gives it distinctive reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimercaptonitrosylruthenium typically involves the reaction of ruthenium precursors with nitrosyl and mercapto ligands under controlled conditions. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material, which is reacted with sodium nitrite (NaNO2) and thiol-containing compounds (e.g., thioglycolic acid) in an aqueous medium. The reaction is carried out under inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure proper coordination of the ligands to the ruthenium center.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Trimercaptonitrosylruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often involving the loss of the nitrosyl group.
Reduction: Reduction reactions can lead to the formation of lower oxidation state ruthenium species, which may exhibit different reactivity.
Substitution: Ligand substitution reactions are common, where the mercapto or nitrosyl groups can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution Reagents: Phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Trimercaptonitrosylruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound exhibits potential as a bioactive agent due to its ability to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein modification.
Medicine: Research has shown that ruthenium complexes, including this compound, possess anticancer properties. They can induce apoptosis in cancer cells and are being explored as alternatives to platinum-based drugs.
Industry: The compound is used in the development of advanced materials, such as sensors and molecular electronics, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of trimercaptonitrosylruthenium involves its interaction with molecular targets through coordination chemistry. The nitrosyl group can act as a ligand, binding to metal centers in enzymes or proteins, thereby altering their activity. The mercapto groups provide additional binding sites, enhancing the compound’s ability to form stable complexes with biological molecules. This multi-site binding capability is crucial for its biological activity, including its anticancer effects, where it can disrupt cellular processes and induce cell death.
Vergleich Mit ähnlichen Verbindungen
Trimercaptonitrosylruthenium can be compared with other ruthenium nitrosyl complexes, such as:
Pentammineruthenium nitrosyl chloride: Known for its stability and use in photochemical applications.
Ruthenium nitrosyl acetate: Used in catalytic processes and as a precursor for other ruthenium complexes.
Uniqueness: this compound stands out due to its combination of nitrosyl and mercapto ligands, which confer unique reactivity and stability. The presence of three mercapto groups allows for versatile coordination chemistry, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
94022-56-7 |
|---|---|
Molekularformel |
H3NORuS3 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
nitroxyl anion;ruthenium(4+);sulfanide |
InChI |
InChI=1S/NO.Ru.3H2S/c1-2;;;;/h;;3*1H2/q-1;+4;;;/p-3 |
InChI-Schlüssel |
PLGGNZSSVFXIOW-UHFFFAOYSA-K |
Kanonische SMILES |
[N-]=O.[SH-].[SH-].[SH-].[Ru+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















